molecular formula C19H11Cl2N3O2 B5217462 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5217462
M. Wt: 384.2 g/mol
InChI Key: GFLOMVTYYIGIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been used in scientific research for various purposes. It is a benzamide derivative that has been synthesized using different methods. This compound has shown potential in various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines. It has also been reported to inhibit the activity of certain proteins involved in the growth of cancer cells. Moreover, it has been reported to improve insulin sensitivity by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown various biochemical and physiological effects. It has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also shown anti-cancer effects by inhibiting the growth of cancer cells. Moreover, it has shown anti-diabetic effects by improving insulin sensitivity. This compound has also been reported to have neuroprotective effects by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments are that it has shown potential in various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been used in the development of new drugs for various diseases. However, the limitations of using this compound in lab experiments are that its mechanism of action is not fully understood, and its toxicity and side effects are not well documented.

Future Directions

There are many future directions for the research of 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One of the directions is to investigate its mechanism of action in more detail. Another direction is to study its toxicity and side effects in animal models. Moreover, it can be used in the development of new drugs for various diseases, including cancer, diabetes, and inflammation. Furthermore, it can be used in combination with other compounds to enhance its biological activity. Finally, it can be used in the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a benzamide derivative that has shown potential in various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been synthesized using different methods and has been used in various scientific research applications. However, its mechanism of action is not fully understood, and its toxicity and side effects are not well documented. There are many future directions for the research of this compound, including investigating its mechanism of action, studying its toxicity and side effects, and using it in the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been reported using different methods. One of the methods involves the reaction of 2-chloro-5-nitropyridine with 2-amino-4-chlorobenzamide in the presence of sodium methoxide. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-amino-4-chlorobenzoyl chloride in the presence of triethylamine. The yield of the synthesis method is around 50-60%, and the purity of the compound is determined using HPLC.

Scientific Research Applications

2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been used in various scientific research applications. It has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also shown anti-cancer effects by inhibiting the growth of cancer cells. Moreover, it has shown anti-diabetic effects by improving insulin sensitivity. This compound has also been used in the development of new drugs for various diseases.

properties

IUPAC Name

2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2/c20-13-5-2-1-4-12(13)18(25)23-15-10-11(7-8-14(15)21)19-24-17-16(26-19)6-3-9-22-17/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLOMVTYYIGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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